REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([CH3:14])[C:7]([OH:13])=[C:8]([N+:10]([O-])=O)[CH:9]=1)([O-])=O.[H][H]>[Ni].CO>[NH2:10][C:8]1[CH:9]=[C:4]([NH2:1])[CH:5]=[C:6]([CH3:14])[C:7]=1[OH:13]
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Name
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|
Quantity
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11 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C(=C(C1)[N+](=O)[O-])O)C
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Name
|
|
Quantity
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2 g
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Type
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catalyst
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Smiles
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[Ni]
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated by rotary evaporation
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Name
|
|
Type
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|
Smiles
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NC1=C(C(=CC(=C1)N)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |